molecular formula C14H16Cl2Rh2 8* B084801 Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride CAS No. 12257-42-0

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Cat. No. B084801
CAS RN: 12257-42-0
M. Wt: 358.1 g/mol
InChI Key: HCZNBZKRJTYNCE-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, which are precursors to the rhodium(II) dichloride complexes, involves a concise method starting from readily available bicyclo[2.2.1]hepta-2,5-dione. The crucial step includes the formation of stable [RhCl(diene)]2 complexes due to the inherent instability or volatility of the free dienes. This method exhibits the compound’s ability to participate in high activity and enantioselective catalytic reactions, such as the rhodium-catalyzed 1,4-addition and 1,2-addition to cyclic enones and N-sulfonylimines, respectively (Berthon-Gelloz & Hayashi, 2006).

Molecular Structure Analysis

The crystal structure of related complexes has been studied extensively. For example, the crystal structure of chiral phosphine ligands in asymmetric synthesis has been determined, showcasing the complex’s configuration and the spatial arrangement of ligands around the rhodium center. This detailed structural information is crucial for understanding the catalytic behavior and reactivity of the compound (Mckay & Payne, 1986).

Chemical Reactions and Properties

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is involved in a variety of chemical reactions, offering a wide range of applications in asymmetric synthesis. The compound is effective in catalyzing reactions such as the asymmetric arylative bis-cyclization of enynes, demonstrating the versatility and efficiency of the rhodium catalyst in producing chiral ligands and products with high enantioselectivity (Sun et al., 2021).

Scientific Research Applications

Catalytic Applications

Rh(I) Complexes in Catalysis : Rhodium is extensively utilized in catalysis, both in laboratory reactions and industrial processes. Despite significant exploration of classical ligands in rhodium-catalyzed reactions, active research is still dedicated to synthesizing new rhodium catalysts that are efficient and selective. This effort is part of a broader initiative to advance sustainable chemistry by improving homogeneous catalysis with Rh(I) complexes (Medici et al., 2021).

Pharmaceutical Research and Drug Design

Norbornane Compounds : The review by Buchbauer et al. focuses on norbornanes and their significance in pharmaceutical research. Bicyclo[2.2.1]heptanes, a structural component of norbornanes, play a crucial role in drug research due to their unique molecular shape and the fixed position of their substituents. These characteristics make them suitable for studying structure-activity relationships, highlighting the importance of such bicyclic compounds in medicinal chemistry (Buchbauer & Pauzenberger, 1991).

Safety And Hazards

The compound is classified as a combustible solid . It should be stored at 2-8°C .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924203
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

CAS RN

12257-42-0
Record name Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium
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